

An In-Depth Technical Guide to Benzyl N-(4-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

Cat. No.: B096056

[Get Quote](#)

Abstract: Benzyl N-(4-hydroxybutyl)carbamate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. Featuring a stable carboxybenzyl (Cbz) protected amine and a terminal primary alcohol, this compound serves as a versatile building block and linker in complex organic synthesis. This guide provides an in-depth analysis of its molecular structure, scientifically grounded protocols for its synthesis and purification, comprehensive methods for its characterization, and a discussion of its key applications in research and drug development.

Chapter 1: Molecular Structure and Physicochemical Properties

Benzyl N-(4-hydroxybutyl)carbamate, with the CAS number 17996-13-3, is structurally defined by a butyl chain functionalized with a hydroxyl group at one end and a carbamate group at the other.^[1] The nitrogen of the carbamate is protected by a benzyl group, a common protecting group in organic synthesis known as the carboxybenzyl (Cbz or Z) group.^{[2][3]} This arrangement imparts a dual reactivity to the molecule: the hydroxyl group is available for nucleophilic reactions, while the amine is masked, preventing unwanted side reactions.^[2]

The presence of the aromatic ring, the polar carbamate linkage, and the hydroxyl group results in moderate solubility in a range of organic solvents and limited solubility in water. The molecule's ability to act as both a hydrogen bond donor (via the -OH and N-H groups) and acceptor (via the carbonyl and hydroxyl oxygens) is central to its chemical behavior and interactions.

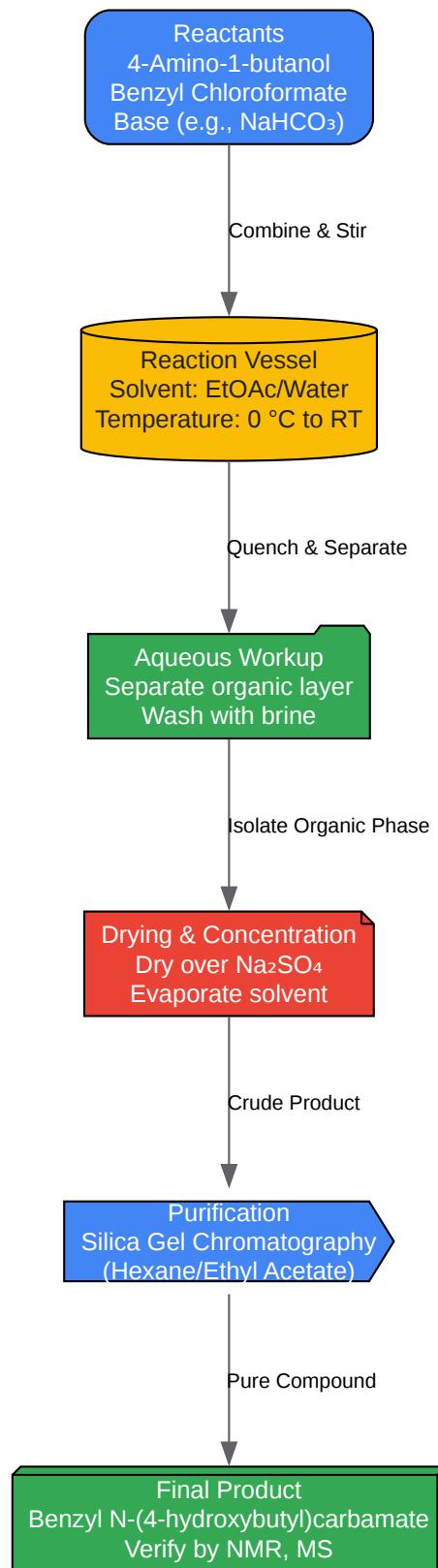
Caption: 2D Structure of Benzyl N-(4-hydroxybutyl)carbamate.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	benzyl N-(4-hydroxybutyl)carbamate	[1]
CAS Number	17996-13-3	[1]
Molecular Formula	C12H17NO3	[1]
Molecular Weight	223.27 g/mol	[1]
Appearance	White to off-white solid	[2]
SMILES	C1=CC=C(C=C1)COC(=O)NC CCCO	[1]

| InChIKey | BNFLPFDVXGOHJY-UHFFFAOYSA-N |[\[1\]](#) |

Chapter 2: Synthesis and Purification


The most direct and widely adopted synthesis of Benzyl N-(4-hydroxybutyl)carbamate is the N-protection of 4-amino-1-butanol. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated.

Causality Behind Experimental Choices:

- Reactants: 4-amino-1-butanol provides the core scaffold. Benzyl chloroformate is the source of the Cbz protecting group.[\[4\]](#) It is highly reactive and must be handled with care.
- Base: A mild base, such as sodium bicarbonate or triethylamine, is essential.[\[4\]](#) Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
- Solvent System: The reaction is often performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate or MeTHF) or in a polar aprotic solvent.[\[4\]](#) The biphasic

approach allows for easy separation of the product from the inorganic base and salts during workup.

- Temperature: The reaction is typically initiated at a low temperature (0–10 °C) to control the initial exothermic reaction between the highly reactive benzyl chloroformate and the amine. [4] This prevents the formation of side products.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

- Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq) and a suitable solvent mixture such as ethyl acetate and water (1:1 ratio).
- Basification: Add sodium bicarbonate (2.0-3.0 eq) to the mixture.
- Cooling: Cool the flask to 0 °C in an ice-water bath.
- Reagent Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirring suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-60% ethyl acetate in hexanes), is effective for separating the product from nonpolar impurities and more polar byproducts.

Chapter 3: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals include aromatic protons from the benzyl group (typically δ 7.2–7.4 ppm), a singlet for the benzylic CH_2 protons ($\sim\delta$ 5.1 ppm), and distinct multiplets for the four CH_2 groups of the hydroxybutyl chain.^[4] The proton of the hydroxyl group may appear as a broad singlet.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. Expect to see signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate ($\sim\delta 156$ ppm), and the four aliphatic carbons of the butyl chain.[5][6]
- IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic stretches include a broad O-H band ($\sim 3400 \text{ cm}^{-1}$), an N-H stretch ($\sim 3300 \text{ cm}^{-1}$), C-H stretches from aromatic and aliphatic groups ($\sim 2800\text{-}3100 \text{ cm}^{-1}$), and a strong C=O (carbamate carbonyl) stretch ($\sim 1700 \text{ cm}^{-1}$).[4]
- MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula of the compound by identifying the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$).[4]

Table 2: Expected Spectroscopic Data

Technique	Characteristic Signals
^1H NMR	$\delta 7.2\text{-}7.4$ (m, 5H, Ar-H), $\delta 5.1$ (s, 2H, Ar-CH ₂), $\delta 3.6$ (t, 2H, CH ₂ -OH), $\delta 3.2$ (q, 2H, N-CH ₂), $\delta 1.4\text{-}1.6$ (m, 4H, -CH ₂ -CH ₂ -)
IR (cm^{-1})	~ 3400 (O-H stretch), ~ 3300 (N-H stretch), ~ 1700 (C=O stretch), ~ 1520 (N-H bend)

| MS (ESI+) | m/z 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |

Chapter 4: Applications in Research and Drug Development

The utility of Benzyl N-(4-hydroxybutyl)carbamate stems from its bifunctional nature, making it a valuable building block in several areas.[2]

- Protected Amino Alcohol Building Block: The primary application is as a Cbz-protected amino alcohol.[2] The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation (e.g., H₂, Pd/C).[7][8]

This allows chemists to perform selective chemistry on the terminal hydroxyl group—such as oxidation, esterification, or etherification—with interference from the amine.

- **Linker Chemistry:** In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules are required to connect a targeting moiety to an active payload. The 4-hydroxybutyl chain provides a flexible, hydrophilic spacer, and the two functional handles (the protected amine and the alcohol) allow for sequential conjugation to different parts of a larger molecule.
- **Intermediate in Pharmaceutical Synthesis:** This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^{[2][9]} By modifying the hydroxyl group and subsequently deprotecting the amine, novel structures with specific biological activities can be created.^[2]

Chapter 5: Safety and Handling

As a laboratory chemical, Benzyl N-(4-hydroxybutyl)carbamate requires careful handling to minimize risk.

- **Hazard Classification:** It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2A).^{[1][10]} It may also cause skin and respiratory irritation.^[11]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side-shields, and a lab coat.^{[10][12]} All handling should be performed in a well-ventilated area or a chemical fume hood.^{[11][13]}
- **Handling:** Avoid breathing dust, fumes, or vapors.^{[10][11]} Wash hands thoroughly after handling and before eating or drinking.^[10]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^[12]
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.^{[11][12]}

- Skin: Wash off immediately with plenty of soap and water.[11][12]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[10][12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

References

- AK Scientific, Inc. (n.d.). Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3366758, benzyl N-(4-hydroxybutyl)carbamate. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Properties and Uses of (CBZ-amino)methanol in Chemistry.
- Fisher Scientific. (2024, March 18). 4-Hydroxybenzyl alcohol Safety Data Sheet. Fisher Scientific.
- Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. *Advanced Synthesis & Catalysis*, 354(8), 1287-1291.
- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemosselective N-tert-butyloxycarbonylation of amines in glycerol. *New Journal of Chemistry*, 42(15), 12534-12540.
- Kumar, A., et al. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzylloxycarbonyl Derivatives in the Presence of β -Cyclodextrin. ResearchGate.
- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008). Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent for Mannich Reactions of Titanium Enolates. *Organic Syntheses*, 85, 287.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794813, tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem.
- de Souza, S. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β -amino acid derivatives. *Beilstein Journal of Organic Chemistry*, 17, 346-353.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- Wikipedia. (n.d.). Benzyl carbamate.
- Rossi, D., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. *Molbank*, 2023(4), M1782.
- Google Patents. (n.d.). CN102553598A - Catalyst for synthesizing benzyl carbamate, preparation method and application.
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Wikipedia. (n.d.). Carbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benzyl N-(4-hydroxybutyl)carbamate | C12H17NO3 | CID 3366758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.dk [fishersci.dk]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Benzyl N-(4-hydroxybutyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096056#benzyl-n-4-hydroxybutyl-carbamate-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com